

# $\alpha$ -Methyl- $\alpha$ -phenylbenzeneacetonitrile: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **2,2-Diphenylpropionitrile**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Alpha-methyl-alpha-phenylbenzeneacetonitrile, systematically known as 2,2-diphenylpropanenitrile, is a nitrile compound of significant interest in organic synthesis. Its molecular structure, featuring a quaternary carbon substituted with two phenyl rings, a methyl group, and a nitrile moiety, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.

## Chemical and Physical Properties

2,2-Diphenylpropanenitrile is a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.<sup>[1]</sup> The presence of two phenyl groups contributes to its aromaticity and stability.<sup>[1]</sup> The nitrile group (-C≡N) is a key functional group that imparts polarity and allows for a variety of chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines.

## Physicochemical Data

The key physicochemical properties of 2,2-diphenylpropanenitrile are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>13</sub> N	[1]
Molecular Weight	207.27 g/mol	[1]
CAS Number	5558-67-8	[1]
Appearance	Colorless to pale yellow liquid/solid	[1]
Boiling Point	145 °C at 2 mmHg	
Density	1.109 g/mL	
Refractive Index	1.5720	

## Spectral Data

The following tables summarize the key spectral data for 2,2-diphenylpropanenitrile, providing valuable information for its identification and characterization.

Table 2.2.1: <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.50 - 7.20	m	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
2.05	s	3H	Methyl protons (-CH <sub>3</sub> )

Table 2.2.2: <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment
141.5	Quaternary aromatic carbon
129.0	Aromatic CH
128.0	Aromatic CH
126.5	Aromatic CH
123.0	Nitrile carbon (-CN)
48.0	Quaternary aliphatic carbon
28.0	Methyl carbon (-CH <sub>3</sub> )

Table 2.2.3: Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Assignment
3060 - 3030	Aromatic C-H stretch
2980 - 2940	Aliphatic C-H stretch
2235	Nitrile (-C≡N) stretch
1600, 1495, 1445	Aromatic C=C stretch

Table 2.2.4: Mass Spectrometry Data

m/z	Interpretation
207	[M] <sup>+</sup> (Molecular ion)
192	[M - CH <sub>3</sub> ] <sup>+</sup>
165	[M - C <sub>2</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

The most common and efficient method for the synthesis of 2,2-diphenylpropanenitrile is the alkylation of diphenylacetonitrile. A detailed experimental protocol for this synthesis is provided below.

## Synthesis of 2,2-Diphenylpropanenitrile via Alkylation of Diphenylacetonitrile

This procedure involves the deprotonation of diphenylacetonitrile to form a carbanion, which then undergoes nucleophilic attack on a methylating agent. Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous base and the organic substrate.

Reagents and Materials:

- Diphenylacetonitrile
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Sodium hydroxide (NaOH)
- Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
- Toluene or another suitable organic solvent
- Water
- Dichloromethane or diethyl ether for extraction
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diphenylacetonitrile in toluene.
- Addition of Reagents: To the stirred solution, add an aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide.
- Alkylation: Add methyl iodide to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water.
- Extraction: Extract the aqueous layer with dichloromethane or diethyl ether. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator. The crude product can be purified by vacuum distillation or recrystallization.

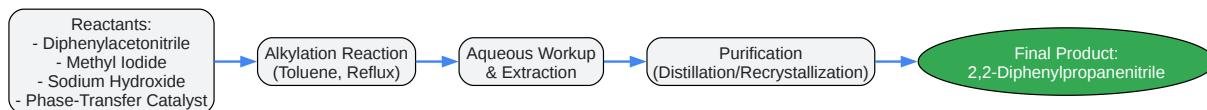
**Safety Precautions:**

- Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.
- Sodium hydroxide is corrosive; wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Organic solvents are flammable; avoid open flames.

## Mandatory Visualizations

## Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2,2-diphenylpropanenitrile.



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A simplified workflow for the synthesis of 2,2-diphenylpropanenitrile.

## Mechanism of Action and Biological Activity

As a chemical intermediate, 2,2-diphenylpropanenitrile is not typically investigated for its direct biological activity or mechanism of action in signaling pathways. Its primary role is as a building block in the synthesis of other compounds which may have pharmacological properties.

The toxicity of nitriles, in general, is often associated with the *in vivo* metabolic release of cyanide.<sup>[2]</sup> However, the toxicological profile of 2,2-diphenylpropanenitrile has not been extensively studied. General handling precautions for nitrile compounds should be observed, including avoiding inhalation, ingestion, and skin contact.

## Conclusion

This technical guide has provided a detailed overview of the key characteristics of alpha-methyl-alpha-phenylbenzeneacetonitrile (2,2-diphenylpropanenitrile). The presented data on its physicochemical properties and spectral characteristics serve as a valuable resource for its identification and quality control. The detailed experimental protocol for its synthesis offers a practical guide for laboratory preparation. While direct biological activity data is scarce, its importance as a synthetic intermediate underscores its relevance in the fields of chemical research and drug development.

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